2',3'-Didehydro-2',3'-dideoxyuridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Dideoxynucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h1-4,6,8,12H,5H2,(H,10,13,14)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXWQUCGACTHLK-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(OC1CO)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208453 | |

| Record name | 2',3'-Didehydro-2',3'-dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5974-93-6 | |

| Record name | 2',3'-Didehydro-2',3'-dideoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005974936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Didehydro-2',3'-dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2',3'-Didehydro-2',3'-dideoxyuridine (Stavudine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2',3'-Didehydro-2',3'-dideoxyuridine, more commonly known as stavudine (B1682478) (d4T), is a synthetic thymidine (B127349) analogue that has played a significant role in the treatment of Human Immunodeficiency Virus (HIV) infection. As a nucleoside reverse transcriptase inhibitor (NRTI), its therapeutic efficacy is rooted in its ability to selectively disrupt the replication of the HIV genome. This technical guide provides a comprehensive overview of the core mechanism of action of stavudine, detailing its intracellular activation, its competitive inhibition of HIV-1 reverse transcriptase, and its role as a DNA chain terminator. Furthermore, this document presents key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and associated experimental workflows.

Core Mechanism of Action

Stavudine is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. The mechanism can be dissected into three primary stages: intracellular phosphorylation, competitive inhibition of HIV-1 reverse transcriptase, and DNA chain termination.

Intracellular Phosphorylation to the Active Triphosphate Form

Upon entry into the host cell, stavudine undergoes a series of phosphorylation steps, catalyzed by host cellular kinases, to be converted into its active form, stavudine triphosphate (d4T-TP).[1][2][3] This is a critical activation pathway that enables the molecule to mimic a natural deoxynucleotide triphosphate.

The phosphorylation cascade is as follows:

-

Stavudine (d4T) is first phosphorylated by thymidine kinase to stavudine monophosphate (d4T-MP) .[4]

-

Stavudine monophosphate (d4T-MP) is then converted to stavudine diphosphate (B83284) (d4T-DP) by thymidylate kinase .[4]

-

Finally, stavudine diphosphate (d4T-DP) is phosphorylated to the active stavudine triphosphate (d4T-TP) by a nucleoside diphosphate kinase .[4]

It has been noted that thymidine kinase 1 (TK1) is a key enzyme in the initial phosphorylation step, although other enzymes may also be involved, albeit with lower efficiency.[5][6]

References

- 1. Direct determination of phosphorylated intracellular anabolites of stavudine (d4T) by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 5. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Rise and Fall of a Potent Antiretroviral: A Technical Guide to Stavudine (d4T)

An In-depth Exploration of the Discovery, Mechanism, and Clinical Journey of a Cornerstone HIV Therapy

Abstract

Stavudine (B1682478), commonly known as d4T, is a synthetic thymidine (B127349) nucleoside analog that played a pivotal role in the early era of combination antiretroviral therapy for HIV/AIDS. First synthesized in the 1960s as a potential anticancer agent, its potent anti-HIV activity was discovered in the 1980s. This guide provides a comprehensive technical overview of the discovery, history, mechanism of action, synthesis, and clinical development of stavudine. It delves into the key experimental data that defined its efficacy and toxicity profile, ultimately leading to its initial widespread use and subsequent decline in favor of safer alternatives. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this historically significant antiretroviral agent.

Discovery and History: From Cancer Research to a Key HIV Drug

Stavudine was first synthesized in 1966 by Jerome Horwitz at the Michigan Cancer Foundation, with the original designation d4T.[1] Initially investigated for its potential as a cancer therapeutic, it showed little promise in that area and was subsequently archived.[2] The landscape of infectious diseases changed dramatically with the emergence of the AIDS epidemic in the 1980s. This spurred a large-scale effort to identify compounds with activity against the newly identified human immunodeficiency virus (HIV).

In the late 1980s, William Prusoff and his team at Yale University revisited a number of previously synthesized nucleoside analogs, including d4T, for their potential anti-HIV properties.[3][4] Their research, supported by grants from the National Institutes of Health (NIH), demonstrated that stavudine was a potent inhibitor of HIV replication in vitro.[1][3] Following this discovery, Yale University patented the use of stavudine for the treatment of HIV infection in 1990 and granted an exclusive license to Bristol-Myers Squibb (BMS) for its development and commercialization under the brand name Zerit.

Stavudine underwent accelerated development and was approved by the U.S. Food and Drug Administration (FDA) on June 27, 1994, becoming the fourth antiretroviral drug to receive approval for the treatment of HIV/AIDS.[5] Its approval was initially based on surrogate markers, specifically its ability to increase CD4+ T-cell counts in patients. For many years, stavudine was a cornerstone of combination antiretroviral therapy, credited with prolonging the lives of many individuals with HIV.[3] However, its long-term use was associated with significant toxicities, most notably peripheral neuropathy and lipoatrophy, which are linked to mitochondrial toxicity.[6][7][8] These severe side effects, coupled with the development of safer and better-tolerated antiretroviral agents, led to a gradual decline in its use in developed countries.[9][10] The World Health Organization (WHO) has recommended phasing out the use of stavudine due to its long-term, irreversible side effects.[8]

Mechanism of Action: A Chain Terminator of Viral Replication

Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI).[11][12] Its mechanism of action is dependent on its intracellular conversion to an active triphosphate form.[9]

Intracellular Activation

Once inside a host cell, stavudine undergoes a three-step phosphorylation process catalyzed by host cellular kinases to form stavudine triphosphate (d4T-TP).[9][12] This process is initiated by thymidine kinase.[13][14]

Inhibition of HIV Reverse Transcriptase

The active metabolite, d4T-TP, acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral enzyme reverse transcriptase (RT).[9][12] HIV RT is essential for the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV replication cycle.

DNA Chain Termination

Upon incorporation into the growing viral DNA strand, d4T-TP acts as a chain terminator.[9][11] Stavudine lacks a 3'-hydroxyl group on its deoxyribose sugar moiety. This structural feature prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thereby halting the elongation of the viral DNA chain.[9]

Chemical Synthesis

A representative synthetic scheme is as follows:

-

Protection of the 5'-hydroxyl group of thymidine: This is typically achieved using a protecting group such as a trityl or silyl (B83357) ether to prevent its participation in subsequent reactions.

-

Formation of a 2,3'-anhydro intermediate: This can be accomplished by treating the protected thymidine with a reagent like diphenyl carbonate or by a two-step process involving mesylation or tosylation of the 3'-hydroxyl group followed by base-induced cyclization.

-

Ring opening of the anhydro intermediate: Treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide, leads to the elimination of the 2'- and 3'-substituents and the formation of the 2',3'-double bond.

-

Deprotection of the 5'-hydroxyl group: Removal of the protecting group yields stavudine.

More recent advancements have focused on developing more efficient and environmentally friendly synthetic routes, including continuous flow synthesis methods.[15][16]

Preclinical and Clinical Data

Antiviral Activity

Stavudine demonstrates potent activity against HIV-1 in various cell lines. The 50% inhibitory concentration (IC50) varies depending on the cell type and the specific viral isolate.

Table 1: In Vitro Anti-HIV-1 Activity of Stavudine

| Cell Line | HIV-1 Isolate | IC50 (µM) | Reference |

| Various | Laboratory and clinical isolates | 0.009 - 4 | [17] |

In vitro, stavudine has shown additive to synergistic anti-HIV-1 activity when combined with abacavir, didanosine, tenofovir, or zalcitabine.[17] However, its use with zidovudine (B1683550) (AZT) is not recommended as zidovudine can competitively inhibit the intracellular phosphorylation of stavudine.[17]

Pharmacokinetics

Stavudine is rapidly absorbed following oral administration with high bioavailability. It is primarily eliminated by the kidneys.

Table 2: Pharmacokinetic Parameters of Stavudine in Adults

| Parameter | Value | Reference |

| Bioavailability | 86% | |

| Time to Peak Concentration (Tmax) | ~1 hour | [18] |

| Half-life (t1/2) | ~1.2 hours | [19] |

| Volume of Distribution (Vd) | 46 L | [19] |

| Renal Clearance | ~40% of total clearance | |

| Protein Binding | Negligible |

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy of stavudine, both as monotherapy and as part of combination regimens.

Table 3: Selected Clinical Trial Data for Stavudine

| Trial/Study | Patient Population | Treatment Arms | Key Findings | Reference |

| Phase III Trial | 822 patients with prior zidovudine treatment | Stavudine vs. Zidovudine | Stavudine was superior to zidovudine in increasing mean CD4 cell counts and decreasing mean serum p24 antigen levels. | [20] |

| START 1 | 202 treatment-naive patients | Stavudine + Lamivudine + Indinavir vs. Zidovudine + Lamivudine + Indinavir | Efficacy of stavudine-containing triple therapy was similar to that of zidovudine-containing triple therapy. | |

| Dose-ranging study | 152 HIV-infected patients | 0.1, 0.5, or 2.0 mg/kg/day | A significant dose-dependent effect on increasing CD4 lymphocyte counts was observed. The 0.5 mg/kg/day dose showed the most favorable therapeutic index. | [6] |

Toxicity Profile

The clinical utility of stavudine has been limited by its significant long-term toxicities, primarily attributed to its effect on mitochondrial function.

Table 4: Major Toxicities Associated with Stavudine

| Toxicity | Description | Mechanism | Incidence | Reference |

| Peripheral Neuropathy | Pain, numbness, or tingling in the hands and feet. | Dose-related mitochondrial toxicity in neurons. | 15-21% in some studies. | [8][20] |

| Lipoatrophy | Loss of subcutaneous fat, particularly in the face, limbs, and buttocks. | Mitochondrial DNA depletion in adipocytes. | Higher incidence compared to other NRTIs. | [7][8] |

| Lactic Acidosis | A rare but potentially fatal buildup of lactate (B86563) in the blood. | Severe mitochondrial dysfunction leading to impaired oxidative phosphorylation. | Increased risk, especially when combined with didanosine. | [7][8] |

| Pancreatitis | Inflammation of the pancreas. | Mitochondrial toxicity. | Less common but serious. | [8] |

| Hepatotoxicity | Liver damage, including hepatomegaly with steatosis. | Mitochondrial dysfunction in hepatocytes. | Can be severe and fatal. | [8] |

Experimental Protocols

In Vitro Anti-HIV Activity Assay (General Protocol)

Objective: To determine the concentration of stavudine required to inhibit HIV replication in a susceptible cell line by 50% (IC50).

Materials:

-

Susceptible host cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells [PBMCs])

-

HIV-1 laboratory strain or clinical isolate

-

Stavudine stock solution of known concentration

-

Cell culture medium and supplements

-

Assay for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

-

96-well microtiter plates

Methodology:

-

Seed the host cells into the wells of a 96-well plate at a predetermined density.

-

Prepare serial dilutions of stavudine in cell culture medium and add them to the wells. Include a no-drug control.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plates at 37°C in a humidified CO2 incubator for a period of 3-7 days, depending on the cell type and viral strain.

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the extent of viral replication in the supernatant using a suitable assay (e.g., p24 antigen ELISA).

-

Calculate the percentage of inhibition of viral replication for each drug concentration compared to the no-drug control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Mitochondrial DNA Depletion Assay (General Protocol)

Objective: To assess the effect of stavudine on mitochondrial DNA (mtDNA) content in cultured cells.

Materials:

-

Hepatocyte or adipocyte cell line (e.g., HepG2, 3T3-L1)

-

Stavudine

-

Cell culture reagents

-

DNA extraction kit

-

Quantitative real-time PCR (qPCR) instrument and reagents

-

Primers and probes for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., B2M) for normalization.

Methodology:

-

Culture the cells in the presence of various concentrations of stavudine for a specified period (e.g., several days to weeks). Include an untreated control.

-

Harvest the cells and extract total DNA.

-

Perform qPCR using primers and probes specific for a mitochondrial gene and a nuclear gene.

-

Determine the copy number of the mitochondrial and nuclear genes in each sample.

-

Calculate the ratio of mitochondrial to nuclear DNA (mtDNA/nDNA) for each condition.

-

Compare the mtDNA/nDNA ratio in the stavudine-treated cells to that of the untreated control to determine the extent of mtDNA depletion.

Logical Relationships and Workflows

The journey of stavudine from a failed cancer drug to a widely used antiretroviral and its eventual decline can be visualized as a logical workflow.

Conclusion

Stavudine (d4T) represents a significant chapter in the history of antiretroviral therapy. Its journey from a shelved cancer compound to a life-saving HIV medication underscores the importance of continued research and drug repurposing. While its potent antiviral activity provided a much-needed therapeutic option in the early days of the AIDS epidemic, the severe and often irreversible toxicities associated with its long-term use serve as a critical lesson in drug development. The story of stavudine highlights the ongoing need to balance efficacy with long-term safety, a principle that continues to guide the development of new and improved antiretroviral agents. This technical guide provides a detailed retrospective of the scientific and clinical data that defined the legacy of this important, albeit flawed, antiretroviral drug.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Early nucleoside reverse transcriptase inhibitors for the treatment of HIV: a brief history of stavudine (D4T) and its comparison with other dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stavudine - Wikipedia [en.wikipedia.org]

- 6. Dose-related activity of stavudine in patients infected with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]

- 9. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 10. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Dosing Guidelines for Stavudine (2′,3′-Didehydro-3′-Deoxythymidine) in Children with Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Multistep Continuous Flow Synthesis of Stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Peripheral neuropathy and antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2',3'-Didehydro-2',3'-dideoxyuridine (d4U): Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3'-didehydro-2',3'-dideoxyuridine (d4U), a nucleoside analogue with potential antiviral activity. The document details its chemical structure, physicochemical properties, and its mechanism of action as an inhibitor of viral reverse transcriptase. Furthermore, this guide outlines detailed experimental protocols for its synthesis, in vitro evaluation of anti-HIV activity, and analysis of its metabolic pathway through phosphorylation by cellular kinases. The information is presented to support researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, commonly known as d4U, is a synthetic pyrimidine (B1678525) nucleoside analogue. Its structure is characterized by a double bond between the 2' and 3' carbons of the ribose sugar moiety, distinguishing it from the natural nucleoside, uridine (B1682114).

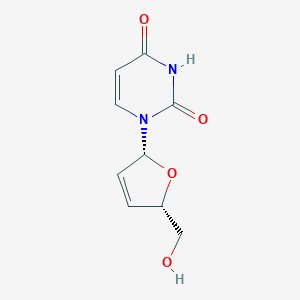

Chemical Structure:

Caption: Chemical structure of this compound (d4U).

A summary of the key physicochemical properties of d4U is presented in Table 1. For comparative purposes, data for its thymidine (B127349) analog, stavudine (B1682478) (d4T), are also included where available.

Table 1: Physicochemical Properties of d4U and Stavudine (d4T)

| Property | This compound (d4U) | Stavudine (d4T) |

| Molecular Formula | C₉H₁₀N₂O₄ | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 210.19 g/mol | 224.21 g/mol |

| Melting Point | 154–155 °C | 159-160 °C[1] |

| pKa (predicted) | Not available | 9.47 ± 0.10[1] |

| Water Solubility | Not available | 5-10 g/100 mL at 21 °C[1] |

| Solubility in Organic Solvents | Not available | Soluble in DMSO and methanol[1] |

Mechanism of Action and Biological Activity

As a nucleoside analogue, d4U must be intracellularly phosphorylated to its active triphosphate form, d4UTP. This process is initiated by cellular kinases. The triphosphate metabolite then acts as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptase (RT). Incorporation of d4UTP into the growing viral DNA chain leads to the cessation of DNA elongation due to the absence of a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This mechanism ultimately halts viral replication.

While d4U itself has shown limited anti-HIV activity, the application of drug delivery strategies, such as the phosphoramidate (B1195095) 'ProTide' approach, can enhance its antiviral potential by facilitating the delivery of the monophosphate form into the cell, bypassing the often inefficient initial phosphorylation step[2].

Experimental Protocols

This section provides detailed methodologies for the synthesis of d4U, the evaluation of its anti-HIV activity in vitro, and the analysis of its cellular metabolism.

Synthesis of this compound (d4U)

A sustainable and improved protocol for the synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides, including d4U, has been established[3]. This method involves the radical deoxygenation of a ribonucleoside precursor.

Experimental Workflow for the Synthesis of d4U:

Caption: Synthetic workflow for this compound (d4U).

Detailed Protocol:

-

Protection of the 5'-Hydroxyl Group: Uridine is reacted with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide (DMF) to yield 5'-O-(tert-butyldimethylsilyl)uridine.

-

Formation of the 2',3'-O-Bisxanthate: The protected uridine is then treated with carbon disulfide (CS₂) and sodium hydroxide, followed by ethyl bromide (EtBr) to form the 2',3'-O-bisxanthate derivative.

-

Radical Deoxygenation: The bisxanthate intermediate undergoes radical deoxygenation using tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) as a radical-based reducing agent and 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACHN) as a radical initiator in acetonitrile (B52724) (MeCN). This step yields 5'-O-(tert-butyldimethylsilyl)-2',3'-didehydro-2',3'-dideoxyuridine.

-

Deprotection: The final step involves the removal of the TBS protecting group using camphorsulfonic acid ((-)-CSA) in methanol (B129727) (MeOH) to afford the desired product, this compound (d4U, referred to as compound 8a in the cited literature)[3].

In Vitro Anti-HIV Activity Assay

The anti-HIV activity of d4U can be evaluated in a human T-cell line, such as MT-4, which is sensitive to HIV-1 induced cytopathic effects. The following protocol is adapted from established methods for evaluating nucleoside analogues.

Experimental Workflow for Anti-HIV Assay:

Caption: Workflow for evaluating the in vitro anti-HIV activity of d4U.

Detailed Protocol:

-

Cell Culture: Maintain MT-4 cells in an appropriate culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Preparation: Prepare a stock solution of d4U in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions in the culture medium.

-

Infection: Seed MT-4 cells into a 96-well microtiter plate at a density of approximately 1 x 10⁴ cells/well. Add the various concentrations of d4U to the wells. Subsequently, infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI). Include uninfected and untreated infected cell controls.

-

Incubation: Incubate the plates for 4-5 days at 37°C.

-

Assessment of Antiviral Activity and Cytotoxicity:

-

MTT Assay (Cytotoxicity): To determine the 50% cytotoxic concentration (CC₅₀), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. After solubilization, measure the absorbance at a suitable wavelength (e.g., 570 nm).

-

p24 Antigen ELISA (Antiviral Activity): To determine the 50% effective concentration (EC₅₀), measure the amount of HIV-1 p24 core antigen in the cell culture supernatants using a commercially available ELISA kit.

-

-

Data Analysis: Calculate the CC₅₀ and EC₅₀ values from the dose-response curves. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.

Cellular Metabolism and Phosphorylation Analysis

Understanding the intracellular phosphorylation of d4U is crucial for elucidating its mechanism of action. This can be studied in human T-lymphocyte cell lines like CEM cells.

Logical Flow of d4U Intracellular Activation:

Caption: Intracellular phosphorylation pathway of d4U to its active triphosphate form.

Detailed Protocol for Phosphorylation Assay:

-

Cell Culture and Treatment: Culture CEM cells and incubate them with radiolabeled [³H]d4U at various concentrations and for different time points.

-

Cell Lysis and Extraction: Harvest the cells and lyse them with a suitable buffer (e.g., 60% methanol).

-

Metabolite Separation: Separate the intracellular nucleotides (d4U and its phosphorylated metabolites) from the cell extracts using high-performance liquid chromatography (HPLC) with an appropriate column (e.g., a strong anion exchange column).

-

Quantification: Quantify the amount of [³H]d4U and its phosphorylated forms by collecting fractions from the HPLC and measuring the radioactivity using a liquid scintillation counter.

-

Enzyme Kinetics: To determine the kinetic parameters of the phosphorylation steps, perform enzymatic assays using purified human kinases (e.g., thymidine kinase 1) and [³H]d4U as the substrate. Measure the formation of the phosphorylated product over time and calculate the Kₘ and Vₘₐₓ values. Studies on the related compound, d4T, have shown that the initial phosphorylation by thymidine kinase is the rate-limiting step in the formation of the active triphosphate[4].

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and biological activity of this compound (d4U). The provided experimental protocols for its synthesis, anti-HIV activity evaluation, and metabolic analysis offer a practical framework for researchers in the field. While d4U itself may have limited intrinsic antiviral activity, its study provides valuable insights into the structure-activity relationships of nucleoside analogues and highlights the potential of prodrug strategies to enhance their therapeutic efficacy. Further research is warranted to fully elucidate the therapeutic potential of d4U and its derivatives.

References

- 1. 2',3'-didehydro-3'-deoxythymidine [chembk.com]

- 2. An investigation into the anti-HIV activity of this compound (d4U) and 2',3'-dideoxyuridine (ddU) phosphoramidate 'ProTide' derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]

Stavudine's Role in Early HIV Treatment Regimens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stavudine (B1682478), also known as d4T, is a nucleoside reverse transcriptase inhibitor (NRTI) that played a pivotal role in the early landscape of highly active antiretroviral therapy (HAART) for HIV-1 infection. As a synthetic thymidine (B127349) analogue, its introduction offered a significant therapeutic option for patients, particularly those who were intolerant to or had developed resistance to zidovudine (B1683550) (AZT), the first approved antiretroviral agent.[1][2] This technical guide provides an in-depth analysis of stavudine's mechanism of action, clinical efficacy, pharmacokinetic profile, and the significant toxicities that ultimately led to its phased-out use in first-line regimens in resource-rich settings. The document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this historically important antiretroviral drug.

Mechanism of Action

Stavudine is a prodrug that requires intracellular phosphorylation to its active metabolite, stavudine triphosphate (d4T-TP).[3][4] This process is carried out by host cellular kinases.[3][4] The antiviral activity of d4T-TP is primarily mediated through two distinct mechanisms that target the HIV-1 reverse transcriptase (RT) enzyme:

-

Competitive Inhibition: Stavudine triphosphate competitively inhibits the HIV-1 reverse transcriptase by acting as a substrate analogue for the natural deoxythymidine triphosphate (dTTP).[5] This competition reduces the rate of viral DNA synthesis.

-

Chain Termination: Upon incorporation into the growing viral DNA chain, stavudine lacks a 3'-hydroxyl group, which is essential for the formation of the next 5'-3' phosphodiester bond.[4] This leads to the premature termination of DNA chain elongation, thereby halting viral replication.[4]

Stavudine triphosphate has also been shown to inhibit cellular DNA polymerases, specifically polymerase beta and gamma, the latter of which is crucial for mitochondrial DNA (mtDNA) replication.[3][5] This off-target activity is the primary mechanism underlying its significant mitochondrial toxicity.

Clinical Efficacy in Early Regimens

Stavudine was a cornerstone of many early HAART regimens, often used in combination with other NRTIs and, later, with non-nucleoside reverse transcriptase inhibitors (NNRTIs) and protease inhibitors (PIs).

Monotherapy and Dual-Nucleoside Therapy

Initial clinical trials demonstrated stavudine's efficacy in increasing CD4+ cell counts and reducing viral load in both treatment-naive and zidovudine-experienced patients.[6] When used in combination with other NRTIs like didanosine (B1670492) (ddI) or lamivudine (B182088) (3TC), stavudine-containing regimens showed significant and sustained antiviral activity.[2]

Triple-Combination Therapy

The advent of triple-combination therapy marked a turning point in HIV treatment. Stavudine was a key component in many of these early, potent regimens. For instance, a combination of stavudine, didanosine, and nevirapine (B1678648) demonstrated rapid and significant immunological and antiviral effects in antiretroviral-naive adults.[7] Similarly, a generic fixed-dose combination of stavudine, lamivudine, and nevirapine proved to be effective in resource-limited settings.[8]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of stavudine from key early clinical trials.

| Study / Regimen | Patient Population | Duration | Virologic Response | Immunologic Response | Citation |

| VIRGO Study (Stavudine + Didanosine + Nevirapine) | Antiretroviral-Naive Adults | 16 weeks | 85% with HIV RNA <500 copies/mL | Mean CD4 increase of +118 cells/mm³ at week 4 | [7] |

| Generic FDC (Stavudine + Lamivudine + Nevirapine) | Antiretroviral-Naive Adults | 24 weeks | 80% with HIV RNA <400 copies/mL; 65% with HIV RNA <50 copies/mL | Median CD4 increase of 83 cells/µL | [8] |

| SCAN Study (Stavudine + Didanosine + Nevirapine) | Antiretroviral-Naive Adults | 12 months | 73% with viral load <200 copies/mL (once-daily ddI/NVP) | Mean CD4 increase of 154 x 10⁶ cells/L (once-daily ddI/NVP) | [9] |

| Tenofovir (B777) vs. Stavudine (in combination with lamivudine and efavirenz) | Antiretroviral-Naive Adults | 48 weeks | 84% with HIV RNA <400 copies/mL | Not specified | [10] |

Associated Toxicities

Despite its efficacy, the long-term use of stavudine is associated with significant and often irreversible toxicities, primarily stemming from its inhibitory effect on mitochondrial DNA polymerase gamma.[3]

Mitochondrial Toxicity

The inhibition of polymerase gamma by stavudine triphosphate leads to the depletion of mitochondrial DNA (mtDNA), impairing the function of the mitochondrial respiratory chain and leading to a range of clinical manifestations.[3]

Peripheral Neuropathy

Peripheral neuropathy is a common and often dose-limiting side effect of stavudine.[6] It typically presents as a painful sensory neuropathy, with symptoms of numbness, tingling, or pain in the feet and hands. The incidence of peripheral neuropathy is significantly higher in patients receiving stavudine compared to those on zidovudine-based regimens.[11]

Lipoatrophy

Stavudine is strongly associated with the development of lipoatrophy, a form of lipodystrophy characterized by the loss of subcutaneous fat, particularly in the face, limbs, and buttocks.[12] This can be disfiguring and stigmatizing for patients.

Quantitative Toxicity Data

| Toxicity | Study / Comparison | Incidence in Stavudine Group | Incidence in Comparator Group | Citation |

| Peripheral Neuropathy | Stavudine vs. Zidovudine | 21.9 per 100 person-years | 6.9 per 100 person-years | [11] |

| Peripheral Neuropathy | 40mg vs. 30mg Stavudine Dose | 90.4 per 100 person-years (40mg) | 40.5 per 100 person-years (30mg) | [13] |

| Facial Lipoatrophy | Stavudine vs. Zidovudine | 48% | 22% | [12] |

| Lower Limb Lipoatrophy | Stavudine vs. Zidovudine | 49% | 22% | [12] |

| Buttock Lipoatrophy | Stavudine vs. Zidovudine | 47% | 20% | [12] |

Experimental Protocols

In Vitro Anti-HIV-1 Drug Susceptibility Testing (IC50 Determination)

Objective: To determine the concentration of stavudine required to inhibit 50% of HIV-1 replication in cell culture.

Methodology:

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA). The cells are cultured in RPMI 1640 medium supplemented with fetal bovine serum and interleukin-2.

-

Virus Inoculation: PHA-stimulated PBMCs are infected with a standardized amount of a laboratory-adapted or clinical isolate of HIV-1.

-

Drug Treatment: The infected cells are plated in 96-well microtiter plates containing serial dilutions of stavudine. Control wells with no drug are included.

-

Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 7 days to allow for viral replication.

-

p24 Antigen Quantification: After incubation, the supernatant from each well is collected and the amount of HIV-1 p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of p24 antigen reduction against the log of the stavudine concentration and fitting the data to a dose-response curve.[14]

Quantification of Mitochondrial DNA (mtDNA) Content

Objective: To measure the effect of stavudine on the amount of mitochondrial DNA in cells.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., HepG2, 3T3-L1) or primary cells are cultured in the presence of varying concentrations of stavudine for a specified period.

-

Total DNA Extraction: Total DNA is extracted from the cells using a commercial DNA extraction kit.

-

Quantitative Real-Time PCR (qPCR):

-

Two sets of primers and probes are used: one specific for a mitochondrial gene (e.g., ND2, ATP6) and one for a single-copy nuclear gene (e.g., RNase P, GAPDH) to serve as an internal control.

-

qPCR is performed on the extracted DNA using a real-time PCR system.

-

-

Data Analysis: The relative quantification of mtDNA is calculated using the ΔΔCt method, where the amount of mtDNA is normalized to the amount of nuclear DNA. The results are expressed as the mtDNA/nDNA ratio or as a percentage of the untreated control.[15][16]

Measurement of Mitochondrial Respiratory Chain Complex Activity

Objective: To assess the functional impact of stavudine on the enzymatic activity of the mitochondrial respiratory chain complexes.

Methodology:

-

Mitochondrial Isolation: Mitochondria are isolated from stavudine-treated cells or tissues by differential centrifugation.

-

Spectrophotometric Assays: The activities of individual respiratory chain complexes (Complex I, II, III, and IV) are measured spectrophotometrically by monitoring the oxidation or reduction of specific substrates.

-

Complex I (NADH:ubiquinone oxidoreductase): Measures the rotenone-sensitive oxidation of NADH.

-

Complex II (Succinate:ubiquinone oxidoreductase): Measures the oxidation of succinate.

-

Complex III (Ubiquinol:cytochrome c oxidoreductase): Measures the reduction of cytochrome c.

-

Complex IV (Cytochrome c oxidase): Measures the oxidation of reduced cytochrome c.

-

-

Data Analysis: The specific activity of each complex is calculated and typically normalized to the total protein concentration or to the activity of a mitochondrial matrix enzyme like citrate (B86180) synthase.[17][18]

Signaling Pathways and Workflows

Mechanism of Action and Resistance Pathway

Caption: Intracellular activation of stavudine and its mechanism of action on HIV reverse transcriptase.

Mitochondrial Toxicity Pathway

Caption: The pathway of stavudine-induced mitochondrial toxicity.

Experimental Workflow for Assessing Mitochondrial Toxicity

Caption: A generalized workflow for the experimental assessment of stavudine-induced mitochondrial toxicity.

Resistance to Stavudine

HIV-1 can develop resistance to stavudine through mutations in the reverse transcriptase gene. The primary mechanism of resistance involves thymidine analogue mutations (TAMs). There are two main TAM pathways, TAM-1 and TAM-2, which can confer cross-resistance to other NRTIs, including zidovudine.[19] The Q151M mutation can also lead to broad cross-resistance to multiple NRTIs.[19]

Conclusion

Stavudine was an essential component of early antiretroviral therapy, contributing significantly to the suppression of HIV-1 replication and the improvement of immune function in many patients. However, its utility has been severely limited by its significant and often irreversible mitochondrial toxicities, most notably peripheral neuropathy and lipoatrophy. The phasing out of stavudine from first-line regimens in many parts of the world highlights the critical importance of long-term safety and tolerability in the development of antiretroviral drugs. A thorough understanding of stavudine's mechanisms of action and toxicity provides valuable lessons for the ongoing development of safer and more effective antiretroviral agents.

References

- 1. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing stavudine with abacavir or zidovudine [natap.org]

- 2. Nucleoside combinations for antiretroviral therapy: efficacy of stavudine in combination with either didanosine or lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 4. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stavudine plus didanosine and nevirapine in antiretroviral-naive HIV-infected adults: preliminary safety and efficacy results. VIRGO Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 9. Comparison of twice-daily stavudine plus once- or twice-daily didanosine and nevirapine in early stages of HIV infection: the scan study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and safety of tenofovir DF vs stavudine in combination therapy in antiretroviral-naive patients: a 3-year randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Increased incidence of symptomatic peripheral neuropathy among adults receiving stavudine- versus zidovudine-based antiretroviral regimens in Kenya - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased risk of lipoatrophy under stavudine in HIV-1-infected patients: results of a substudy from a comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of a Reduced Dose of Stavudine on the Incidence and Severity of Peripheral Neuropathy in HIV-Infected Adults in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Mitochondrial DNA content of peripheral blood mononuclear cells in ART untreated & stavudine/zidovudine treated HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Assessment of mitochondrial respiratory chain enzymatic activities on tissues and cultured cells [pubmed.ncbi.nlm.nih.gov]

- 19. Nucleoside Reverse Transcriptase Inhibitor Resistance Mutations Associated with First-Line Stavudine-Containing Antiretroviral Therapy: Programmatic Implications for Countries Phasing Out Stavudine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Intracellular Phosphorylation of Stavudine to its Active Triphosphate Form

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the intracellular metabolic activation of stavudine (B1682478) (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). The antiviral activity of stavudine is entirely dependent on its conversion within the host cell into the pharmacologically active anabolite, stavudine triphosphate (d4T-TP). This process is a sequential three-step phosphorylation cascade mediated by host cellular kinases. Understanding the kinetics and mechanisms of this pathway is critical for optimizing antiretroviral therapies and developing novel nucleoside/nucleotide analogs.

The Stavudine Activation Pathway: A Three-Step Phosphorylation Cascade

Stavudine, a synthetic thymidine (B127349) analog, is a prodrug that must undergo intracellular phosphorylation to exert its anti-HIV effect. This metabolic activation is a sequential process involving three distinct enzymatic reactions catalyzed by cellular kinases.[1][2] The initial and rate-limiting step is the conversion of stavudine to stavudine monophosphate (d4T-MP).[2] This is followed by a second phosphorylation to yield stavudine diphosphate (B83284) (d4T-DP), and a final phosphorylation to produce the active compound, stavudine triphosphate (d4T-TP).[1][2]

The three key enzymes in this pathway are:

-

Thymidine Kinase (TK): Primarily cytosolic thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2) catalyze the initial phosphorylation of stavudine to d4T-MP.[3][4] TK1 is cell-cycle dependent, showing higher activity in proliferating cells.[5]

-

Thymidylate Kinase (TMPK): This enzyme is responsible for the second phosphorylation step, converting d4T-MP to d4T-DP.[6]

-

Nucleoside Diphosphate Kinase (NDPK): NDPK, an enzyme with broad substrate specificity, catalyzes the final phosphorylation, converting d4T-DP to the active d4T-TP.[2][7]

Once formed, stavudine triphosphate acts as a competitive inhibitor of the viral enzyme reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA.

Quantitative Analysis of Stavudine Phosphorylation

The efficiency of each phosphorylation step is a critical determinant of the intracellular concentration of the active d4T-TP and, consequently, the drug's antiviral potency. The following table summarizes the available kinetic parameters for the enzymes involved in stavudine's metabolic activation and the inhibitory activity of its triphosphate form.

| Enzyme/Target | Substrate/Inhibitor | Km (µM) | Vmax | Ki (µM) | Kd (µM) | Cell Type/Source |

| Thymidine Kinase (TK1) | Stavudine | 138[8] | - | 1370 (vs. Thymidine)[8] | - | Purified H9 Cytosolic |

| Thymidylate Kinase (TMPK) | d4T-MP | 28.0 ± 1.7[6] | 0.23 ± 0.01 µmol/min/mg[6] | - | - | Recombinant Human |

| Nucleoside Diphosphate Kinase (NDPK) | d4T-DP | - | - | - | - | - |

| HIV-1 Reverse Transcriptase (WT) | d4T-TP | - | - | - | 48.0[9] | Recombinant |

| HIV-1 Reverse Transcriptase (M184V) | d4T-TP | - | - | - | 232.3[9] | Recombinant |

Note: Data for NDPK with d4T-DP as a substrate is limited, reflecting its broad specificity and the fact that dideoxynucleosides are generally poor substrates. The rate of this final phosphorylation step is not considered to be rate-limiting.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of stavudine phosphorylation.

Preparation of Cell Lysates for Kinase Activity Assays

This protocol describes the preparation of cytosolic extracts from peripheral blood mononuclear cells (PBMCs) suitable for measuring kinase activity.

-

Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Lysis:

-

Wash the cell pellet (1 x 107 cells) twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 100 µL of ice-cold lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, and a protease inhibitor cocktail).

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

-

Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic proteins including the kinases of interest.

-

Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay.

-

Storage: Use the lysate immediately for enzyme assays or store at -80°C in aliquots.

Thymidine Kinase (TK) Activity Assay (Radiometric)

This assay measures the conversion of [3H]-stavudine to [3H]-d4T-MP.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 mM Tris-HCl (pH 7.5)

-

5 mM MgCl2

-

5 mM ATP

-

10 µM [3H]-Stavudine (specific activity ~1 Ci/mmol)

-

Cell lysate (10-50 µg of total protein)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by spotting 40 µL of the reaction mixture onto DEAE-cellulose paper discs.

-

Washing: Wash the discs three times for 10 minutes each in 1 mM ammonium (B1175870) formate (B1220265) to remove unreacted [3H]-stavudine. Follow with a final wash in ethanol.

-

Quantification: Dry the discs and measure the incorporated radioactivity using a scintillation counter.

-

Calculation: Calculate the enzyme activity as pmol of d4T-MP formed per minute per mg of protein.

Thymidylate Kinase (TMPK) Activity Assay (Coupled Spectrophotometric)

This non-radioactive assay measures the production of ADP, which is coupled to the oxidation of NADH.

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

-

100 mM Tris-HCl (pH 7.5)

-

100 mM KCl

-

10 mM MgCl2

-

1 mM Phosphoenolpyruvate

-

0.2 mM NADH

-

5 units/mL Pyruvate Kinase

-

10 units/mL Lactate Dehydrogenase

-

2 mM ATP

-

Cell lysate or purified TMPK

-

Nuclease-free water to a final volume of 1 mL.

-

-

Initiation: Start the reaction by adding the substrate, d4T-MP (e.g., 0.5 mM).

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm at 37°C using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ADP production.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Nucleoside Diphosphate Kinase (NDPK) Activity Assay (Coupled Spectrophotometric)

This assay is similar to the TMPK assay and measures the formation of ATP from ADP and a nucleoside triphosphate donor.

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:

-

100 mM Tris-HCl (pH 7.5)

-

100 mM KCl

-

10 mM MgCl2

-

1 mM Glucose

-

0.5 mM NADP+

-

2 units/mL Hexokinase

-

1 unit/mL Glucose-6-phosphate dehydrogenase

-

1 mM d4T-DP

-

Cell lysate or purified NDPK

-

Nuclease-free water to a final volume of 1 mL.

-

-

Initiation: Start the reaction by adding a phosphate (B84403) donor, such as GTP (e.g., 1 mM).

-

Measurement: Immediately monitor the increase in absorbance at 340 nm at 37°C. The rate of NADP+ reduction is directly proportional to the rate of ATP production.

-

Calculation: Calculate the specific activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Quantification of Intracellular Stavudine Phosphates by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of stavudine and its phosphorylated metabolites in PBMCs.[9]

-

Sample Preparation:

-

Isolate PBMCs (minimum 1 x 106 cells) and wash with cold PBS.

-

Lyse the cells by adding 135 µL of ice-cold methanol (B129727) containing internal standards.

-

Agitate on ice for 1 hour and then centrifuge to pellet debris.

-

Transfer the supernatant to a clean tube.

-

-

Solid Phase Extraction (SPE):

-

Condition an ion-exchange SPE cartridge.

-

Load the cell extract onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the phosphorylated metabolites.

-

-

Enzymatic Digestion:

-

Treat the eluate with alkaline phosphatase to dephosphorylate the stavudine phosphates back to the parent nucleoside.

-

-

Second SPE:

-

Perform a second SPE step using a C18 cartridge to purify the resulting stavudine.

-

-

HPLC-MS/MS Analysis:

-

Inject the purified sample into an HPLC system coupled to a tandem mass spectrometer.

-

Separate the analytes using a C18 column with a suitable mobile phase gradient.

-

Detect and quantify stavudine using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the initial intracellular concentrations of d4T-MP, d4T-DP, and d4T-TP based on the amount of stavudine measured after dephosphorylation.

-

Conclusion

The intracellular phosphorylation of stavudine is a prerequisite for its antiviral activity. This multi-step enzymatic process, governed by the kinetic properties of host cellular kinases, determines the extent of formation of the active triphosphate metabolite. A thorough understanding of this pathway, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of new nucleoside analogs and the optimization of existing antiretroviral regimens. The provided data and methodologies serve as a valuable resource for researchers in the fields of virology, pharmacology, and drug development.

References

- 1. Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 3. Mechanistic Insights into Substrate Recognition of Human Nucleoside Diphosphate Kinase C Based on Nucleotide-Induced Structural Changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 6. Mechanistic Insights into Substrate Recognition of Human Nucleoside Diphosphate Kinase C Based on Nucleotide-Induced Structural Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

2',3'-Didehydro-2',3'-dideoxyuridine (d4U): A Technical Overview as a Nucleoside Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3'-Didehydro-2',3'-dideoxyuridine (d4U), a nucleoside reverse transcriptase inhibitor (NRTI). It delves into its mechanism of action, metabolic activation, synthesis, and preclinical data. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Introduction

Nucleoside reverse transcriptase inhibitors (NRTIs) represent a cornerstone of antiretroviral therapy (ART) for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] These agents act as chain terminators of viral DNA synthesis, a critical step in the retroviral replication cycle. This compound (d4U) is a pyrimidine (B1678525) nucleoside analog that has been investigated for its potential as an anti-HIV agent. This guide explores the fundamental aspects of d4U as an NRTI.

Mechanism of Action

The primary mechanism of action of d4U, like other NRTIs, is the inhibition of HIV reverse transcriptase (RT).[2] For d4U to exert its antiviral effect, it must first be anabolically phosphorylated by host cellular kinases to its active triphosphate form, d4U-triphosphate (d4UTP).[1][3]

d4UTP then competes with the natural substrate, deoxyuridine triphosphate (dUTP), for incorporation into the nascent viral DNA strand during the process of reverse transcription.[4] Once incorporated, the absence of a hydroxyl group at the 3' position of the sugar moiety in d4U prevents the formation of a 5'-3' phosphodiester bond with the incoming deoxynucleotide triphosphate.[1] This event leads to the termination of DNA chain elongation, thereby halting viral replication.[2][4]

The selective toxicity of d4U towards HIV is attributed to the higher affinity of HIV reverse transcriptase for d4UTP compared to host cellular DNA polymerases.[5]

Metabolic Activation

The intracellular conversion of d4U to its active triphosphate metabolite is a critical prerequisite for its antiviral activity. This multi-step phosphorylation cascade is catalyzed by host cellular enzymes.

Caption: Intracellular phosphorylation cascade of d4U.

Quantitative Data

The following table summarizes the available quantitative data for d4U and its derivatives in comparison to the well-characterized NRTI, Stavudine (d4T), a thymidine analog of d4U.

| Compound | Target | Assay | Potency (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |

| [d4U]-butyne-[HI-236] | HIV-1 (IIIB) | MT-2 cell culture | 250 nM | Not Reported | Not Reported | [6] |

| Stavudine (d4T) | HIV-1 | Varies | Varies | Varies | Varies | [7] |

Experimental Protocols

Synthesis of 2',3'-Didehydro-2',3'-dideoxynucleosides

Several synthetic routes for 2',3'-didehydro-2',3'-dideoxynucleosides have been reported. A common approach involves the following key steps:

General Workflow for d4U Synthesis:

References

- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Selective action of 2',3'-didehydro-2',3'-dideoxythymidine triphosphate on human immunodeficiency virus reverse transcriptase and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [d4U]-butyne-[HI-236] as a non-cleavable, bifunctional NRTI/NNRTI HIV-1 reverse-transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2',3'-didehydro-3'-deoxythymidine (d4T) in patients with AIDS or AIDS-related complex: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Stavudine's Anti-HIV Activity: A Technical Guide

Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine (B127349) nucleoside analog that emerged as a significant agent in the early therapeutic arsenal (B13267) against Human Immunodeficiency Virus (HIV). As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy relies on intracellular activation and subsequent disruption of the viral replication cycle. This technical guide provides an in-depth overview of the foundational in vitro studies that characterized Stavudine's anti-HIV activity, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Stavudine is a prodrug, meaning it requires intracellular conversion to its active form.[1][2] Cellular enzymes phosphorylate Stavudine in a three-step process to its active metabolite, Stavudine 5'-triphosphate (d4T-TP).[3][4] This activation is catalyzed sequentially by thymidine kinase, thymidylate kinase, and a nucleoside diphosphate (B83284) kinase.[1]

The active d4T-TP metabolite inhibits the HIV reverse transcriptase enzyme through a dual mechanism:

-

Competitive Inhibition : Stavudine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the reverse transcriptase enzyme.[5][6] The inhibition constant (Ki) for this competitive binding ranges from 0.0083 to 0.032 µM.[3][5]

-

DNA Chain Termination : Upon incorporation into the growing viral DNA strand, Stavudine causes premature chain termination.[4][6] This occurs because Stavudine lacks the 3'-hydroxyl group necessary to form the phosphodiester bond required for DNA chain elongation.[2][5]

This targeted disruption of the reverse transcription process effectively halts the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[6]

Quantitative In Vitro Anti-HIV Activity & Cytotoxicity

Initial in vitro studies established the potency of Stavudine against various laboratory and clinical isolates of HIV-1. The antiviral activity was assessed in diverse cell types, including peripheral blood mononuclear cells (PBMCs), monocytic cells, and lymphoblastoid cell lines.[3][5] The tables below summarize key quantitative data from these foundational assays.

Table 1: In Vitro Anti-HIV-1 Efficacy of Stavudine

| Parameter | Cell Line / System | Value (µM) | Reference(s) |

| EC50 / IC50 | Various (PBMCs, Monocytic, Lymphoblastoid) | 0.009 - 4 | [3][5] |

| IC50 | CEM T-cell line | 0.04 | [7] |

| Ki | HIV Reverse Transcriptase | 0.0083 - 0.032 | [3][5] |

IC50 (50% Inhibitory Concentration) and EC50 (50% Effective Concentration) represent the concentration of the drug required to inhibit viral replication by 50%.

Table 2: In Vitro Cytotoxicity and Selectivity of Stavudine

| Parameter | Cell Line | Value (µM) | Reference(s) |

| CC50 | CEM T-cell line | >100 | [7] |

| CC50 | MOLT-4 (uninfected) | 59.8 | [8] |

| CC50 | MOLT-4/IIIB (HIV-1 infected) | 2.2 | [8] |

| Selectivity Index (SI) | CEM T-cell line | >2500 | [7] |

CC50 (50% Cytotoxic Concentration) is the drug concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC50/IC50) provides a measure of the drug's therapeutic window.[7]

Experimental Protocols

Standardized in vitro assays were crucial for determining the efficacy and toxicity of Stavudine. The following protocols are representative of the methodologies employed in these initial studies.

Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This assay quantifies the extent of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in cell culture supernatants.

-

Cell Preparation : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-seronegative donors via Ficoll-Paque density gradient centrifugation.[7] The cells are then stimulated with phytohemagglutinin (PHA) and cultured in RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation, making them susceptible to HIV infection.[7]

-

Virus Inoculation : The stimulated PBMCs are infected with a standardized titer of a laboratory-adapted or clinical isolate of HIV-1.[7]

-

Drug Treatment : Infected cells are seeded into 96-well microtiter plates containing serial dilutions of Stavudine. Control wells with infected cells but no drug are included to represent 100% viral replication.[7]

-

Incubation : The plates are incubated for 7 days at 37°C in a humidified, 5% CO2 atmosphere to allow for multiple rounds of viral replication.[7]

-

Endpoint Measurement : After incubation, the cell culture supernatants are collected, and the amount of viral p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA).[7]

-

Data Analysis : A dose-response curve is generated by plotting the percentage of p24 inhibition against the drug concentration. The 50% inhibitory concentration (IC50) is then calculated from this curve.[7]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the drug on the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.

-

Cell Plating : Uninfected, PHA-stimulated PBMCs are seeded in 96-well microtiter plates.[7]

-

Drug Exposure : The cells are treated with the same serial dilutions of Stavudine used in the anti-HIV activity assay.[7] Untreated cells serve as a control for 100% cell viability.

-

Incubation : Plates are incubated for the same duration as the antiviral assay (e.g., 7 days) under identical conditions.[7]

-

MTT Reagent Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[7]

-

Solubilization : After a few hours of incubation with MTT, a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[7]

-

Absorbance Reading : The absorbance of the solubilized formazan is measured with a microplate reader at a wavelength of approximately 570 nm.[7]

-

Data Analysis : The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve, representing the drug concentration that reduces cell viability by 50% compared to the untreated control cells.[7]

References

- 1. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. What is the mechanism of Stavudine? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Development of Stavudine: A Technical Guide for Drug Development Professionals

An In-depth Review of the Discovery, Preclinical and Clinical Development, and Therapeutic Application of a Key Antiretroviral Agent.

Introduction

Stavudine (B1682478), also known as d4T, is a synthetic thymidine (B127349) nucleoside analogue that has played a significant role in the treatment of Human Immunodeficiency Virus (HIV) infection. As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, its development marked a crucial step in the evolution of antiretroviral therapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols related to Stavudine, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Stavudine was first synthesized in the 1960s by Jerome Horwitz. However, its potent anti-HIV activity was discovered later, during the height of the AIDS epidemic in the 1980s, by researchers at Yale University.

Chemical Synthesis

Several synthetic routes for Stavudine have been developed. A common method involves the conversion of thymidine. One reported synthesis pathway involves the following key transformations:

-

Step 1: Acetylation of Thymidine: Thymidine is treated with acetic anhydride (B1165640) in the presence of a base to protect the hydroxyl groups.

-

Step 2: Elimination Reaction: The protected thymidine undergoes an elimination reaction to introduce the 2',3'-didehydro-2',3'-dideoxy feature.

-

Step 3: Deprotection: The protecting groups are removed to yield Stavudine.

A more detailed, specific example of a synthetic protocol is outlined below.

Experimental Protocol: Synthesis of Stavudine

Objective: To synthesize 2',3'-didehydro-3'-deoxythymidine (Stavudine) from a protected thymidine precursor.

Materials:

-

3',5'-di-O-acetyl-2'-bromothymidine

-

Zinc-copper couple (Zn-Cu)

-

Ammonium hydroxide (B78521) (NH4OH)

-

Methanol (B129727) (CH3OH)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Reaction Setup: A solution of 3',5'-di-O-acetyl-2'-bromothymidine in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reductive Elimination: Activated zinc-copper couple is added to the solution. The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the excess zinc-copper couple. The filtrate is concentrated under reduced pressure.

-

Deprotection: The resulting residue is dissolved in methanolic ammonia (B1221849) (a solution of ammonia in methanol) and stirred at room temperature overnight to remove the acetyl protecting groups.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Stavudine.

-

Characterization: The final product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action

Stavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, stavudine triphosphate (d4T-TP).

Intracellular Activation and Inhibition of HIV Reverse Transcriptase

Once inside a host cell, Stavudine is sequentially phosphorylated by cellular kinases to stavudine monophosphate, diphosphate, and finally to the active stavudine triphosphate. d4T-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral enzyme reverse transcriptase (RT).

Upon incorporation into the growing viral DNA chain, Stavudine acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next 5'-3' phosphodiester bond. This premature termination of DNA synthesis effectively halts viral replication.

Caption: Stavudine's mechanism of action.

Preclinical Development

Preclinical studies were essential to characterize the antiviral activity, pharmacokinetic profile, and toxicological properties of Stavudine before its evaluation in humans.

In Vitro Antiviral Activity

Stavudine demonstrated potent in vitro activity against various laboratory and clinical isolates of HIV-1. The concentration of the drug required to inhibit viral replication by 50% (EC50) was determined in various cell lines, including peripheral blood mononuclear cells (PBMCs).

Experimental Protocol: In Vitro Anti-HIV-1 Drug Susceptibility Testing in PBMCs

Objective: To determine the in vitro efficacy of Stavudine in inhibiting HIV-1 replication in primary human PBMCs.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy, HIV-seronegative donors.

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

Laboratory-adapted or clinical isolate of HIV-1

-

Stavudine stock solution of known concentration

-

96-well microtiter plates

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

p24 antigen ELISA kit

Procedure:

-

PBMC Isolation and Stimulation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. The cells are then stimulated with PHA for 2-3 days in the presence of IL-2 to induce cell proliferation, making them susceptible to HIV-1 infection.

-

Virus Inoculation: The PHA-stimulated PBMCs are infected with a standardized amount of HIV-1.

-

Drug Treatment: The infected cells are plated in 96-well microtiter plates containing serial dilutions of Stavudine. Control wells with no drug (virus control) and uninfected cells (cell control) are included.

-

Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 7 days to allow for viral replication.

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected from each well.

-

p24 Antigen Quantification: The amount of HIV-1 p24 antigen in the supernatant is quantified using a commercial ELISA kit. The p24 antigen level is a marker of viral replication.

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models, such as rodents and non-human primates, were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Stavudine. These studies provided crucial data for dose selection in early human trials.

Toxicology Studies

Toxicology studies in animals were performed to identify potential target organs for toxicity and to establish a safety margin for human administration. A key toxicity identified was peripheral neuropathy.

Clinical Development

The clinical development of Stavudine involved Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy in HIV-infected individuals.

Phase I and II Clinical Trials

Early-phase clinical trials focused on establishing the safety, tolerability, and pharmacokinetic profile of Stavudine in humans. Dose-ranging studies were conducted to identify the optimal dose for further development. These studies demonstrated that Stavudine was generally well-tolerated, with peripheral neuropathy being the primary dose-limiting toxicity.

Phase III Clinical Trials and Efficacy

Pivotal Phase III clinical trials were designed to compare the efficacy and safety of Stavudine with existing antiretroviral agents, such as Zidovudine (AZT). These trials demonstrated that Stavudine, as part of a combination therapy, was effective in suppressing viral load and increasing CD4+ T-cell counts in both treatment-naive and treatment-experienced patients.

Experimental Protocol: Representative Phase III Clinical Trial Design (Based on historical trial designs)

Objective: To compare the efficacy and safety of a Stavudine-containing antiretroviral regimen to a standard-of-care Zidovudine-containing regimen in HIV-1 infected, antiretroviral-naive adults.

Study Design: A multicenter, randomized, double-blind, controlled clinical trial.

Patient Population:

-

Inclusion Criteria: HIV-1 infected adults, CD4+ cell count between 200 and 500 cells/mm³, no prior antiretroviral therapy.

-

Exclusion Criteria: Presence of significant renal or hepatic impairment, history of pancreatitis, active opportunistic infection.

Treatment Arms:

-

Arm 1 (Investigational): Stavudine + Lamivudine + Efavirenz

-

Arm 2 (Control): Zidovudine/Lamivudine (in a fixed-dose combination) + Efavirenz

Study Procedures:

-

Screening and Randomization: Eligible patients undergo a screening visit to confirm eligibility and are then randomly assigned to one of the two treatment arms.

-

Treatment and Follow-up: Patients receive the assigned treatment and are followed for a predefined period (e.g., 48 weeks). Follow-up visits are scheduled at regular intervals (e.g., weeks 4, 8, 12, 16, 24, 32, 40, and 48).

-

Efficacy Assessments: The primary efficacy endpoint is the proportion of patients with plasma HIV-1 RNA levels below the limit of detection (e.g., <50 copies/mL) at week 48. Secondary endpoints include the change from baseline in CD4+ cell count.

-

Safety Assessments: Adverse events are monitored and recorded at each visit. Laboratory tests (hematology, clinical chemistry) are performed to assess safety and tolerability.

-

Data Analysis: The efficacy and safety data from the two treatment arms are compared using appropriate statistical methods.

Data Presentation

The following tables summarize key quantitative data related to the development and characterization of Stavudine.

Table 1: In Vitro Activity of Stavudine against HIV-1

| Cell Line | HIV-1 Isolate | EC50 (µM) |

| PBMCs | Laboratory Strains | 0.009 - 0.4 |

| PBMCs | Clinical Isolates | 0.01 - 4.0 |

| CEM | Laboratory Strains | 0.05 - 0.5 |

Table 2: Pharmacokinetic Parameters of Stavudine in Adults

| Parameter | Value |

| Bioavailability | ~86% |

| Time to Peak Concentration (Tmax) | ~1 hour |

| Elimination Half-life (t1/2) | ~1.2 hours |

| Protein Binding | Negligible |

| Primary Route of Elimination | Renal |

Table 3: Key Efficacy Outcomes from a Representative Phase III Trial (Hypothetical Data)

| Outcome (at Week 48) | Stavudine Regimen | Zidovudine Regimen |